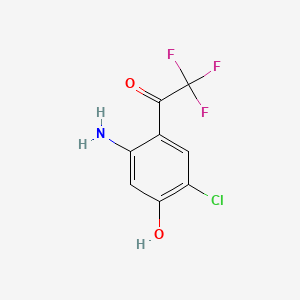

2-Trifluoroacetyl-4-chloro-5-hydroxyaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

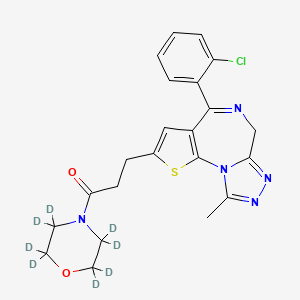

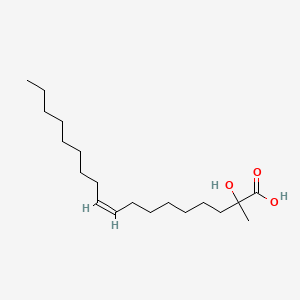

2-Trifluoroacetyl-4-chloro-5-hydroxyaniline is a chemical compound with the molecular formula C8H5ClF3NO2 . It consists of 5 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, 3 Fluorine atoms, and 1 Chlorine atom . The molecular weight of this compound is 239.58 .

Molecular Structure Analysis

The molecular structure of 2-Trifluoroacetyl-4-chloro-5-hydroxyaniline is determined by the arrangement of its atoms. It consists of 5 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, 3 Fluorine atoms, and 1 Chlorine atom . The exact spatial arrangement of these atoms would require more specific information such as a crystallographic study or spectroscopic data.Physical And Chemical Properties Analysis

2-Trifluoroacetyl-4-chloro-5-hydroxyaniline is a solid compound . It is soluble in Dichloromethane and Ethyl Acetate . The compound should be stored at -20° C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-Trifluoroacetyl-4-chloro-5-hydroxyaniline has been a subject of interest in synthetic organic chemistry due to its potential as a building block for various chemical syntheses. For instance, derivatives of 2-trifluoroacetyl compounds have been utilized in the regioselective synthesis of 3,4-fused coumarins, a process that involves reactions with electron-rich aminoheterocycles, dimethyl 1,3-acetonedicarboxylate, and other reagents to yield a variety of heteroannulated coumarins. These compounds have been prepared starting from reactions involving 4-hydroxycoumarin, highlighting the versatility of trifluoroacetyl derivatives in synthesizing complex organic structures (Iaroshenko et al., 2011).

Furthermore, the trifluoroacetyl group has been employed as a protecting group for guanidines, showcasing its utility in peptide synthesis both in solution and solid phases. This application demonstrates the orthogonal protection strategy offered by the trifluoroacetyl moiety, which can be easily cleaved under mild basic conditions, thereby facilitating the synthesis and deprotection of complex molecules (Bartoli et al., 2003).

Analytical Applications

In the realm of analytical chemistry, derivatives of 2-trifluoroacetyl-4-chloro-5-hydroxyaniline have been investigated for their potential in the improved derivatization technique for gas chromatography-mass spectrometry (GC-MS) analysis. For example, a novel derivatization procedure using N-methyl-bis-trifluoroacetamide (MBTFA) for the determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water showcases the role of trifluoroacylated compounds in enhancing detection limits and simplifying analysis processes. This approach underlines the importance of trifluoroacetyl derivatives in environmental monitoring and analysis (Kubwabo et al., 2009).

Biological and Environmental Implications

The biological activity of compounds derived from 2-trifluoroacetyl-4-chloro-5-hydroxyaniline has been explored, particularly in the context of antimicrobial properties. A study involving the synthesis of N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives revealed significant antibacterial and antifungal activities. These compounds were synthesized through a series of reactions starting from p-chloroaniline and tested against various Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating their potential in developing new antimicrobial agents (Sujatha et al., 2019).

Propiedades

IUPAC Name |

1-(2-amino-5-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-4-1-3(5(13)2-6(4)14)7(15)8(10,11)12/h1-2,14H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSZSWIUKFDUKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)N)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676174 |

Source

|

| Record name | 1-(2-Amino-5-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Trifluoroacetyl-4-chloro-5-hydroxyaniline | |

CAS RN |

1159977-60-2 |

Source

|

| Record name | 1-(2-Amino-5-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

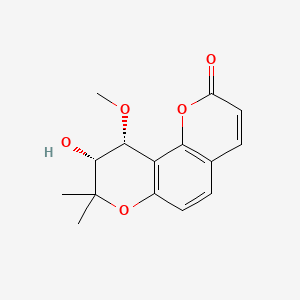

![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)